Cas no 960079-47-4 (2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one)
![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one structure](https://www.kuujia.com/scimg/cas/960079-47-4x500.png)
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
- 2,6-Diazaspiro[3.3]heptan-1-one, 2-phenyl-
- 2-phenyl-2,6-diazaspiro[3.3]heptan-3-one
- A858726
- FT-0686013
- CS-0000702
- AS-34757
- J-510249
- PB18041
- DTXSID70735110
- 960079-47-4
- AKOS015950355
- DB-080394
-
- MDL: MFCD13180714
- Inchi: InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2
- InChI Key: JGOYKNYAYFJVST-UHFFFAOYSA-N
- SMILES: O=C1N(C2=CC=CC=C2)CC13CNC3
Computed Properties
- Exact Mass: 188.094963011g/mol
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 0.2
Experimental Properties
- Density: 1.28
- Boiling Point: 426.6°C at 760 mmHg
- Flash Point: 211.8°C
- Refractive Index: 1.65
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121687-100MG |
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 97% | 100MG |
¥ 1,280.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121687-5G |
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 97% | 5g |
¥ 15,364.00 | 2023-04-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P876124-250mg |
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 95% | 250mg |
¥24,867.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-P6054-1g |
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one trifluoroacetic acid - P6054 |
960079-47-4 | 97.0% | 1g |
41040.0CNY | 2021-08-03 | |
Chemenu | CM109231-250mg |
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 95+% | 250mg |
$734 | 2021-08-06 | |
TRC | P322373-10mg |
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P876124-500mg |
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 95% | 500mg |
¥42,885.00 | 2022-09-01 | |
eNovation Chemicals LLC | D499364-10G |
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 97% | 10g |
$4815 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070788-250mg |
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 97% | 250mg |
¥2910.00 | 2024-04-23 | |
Chemenu | CM109231-1g |
2-phenyl-2,6-diazaspiro[3.3]heptan-1-one |
960079-47-4 | 95%+ | 1g |
$*** | 2023-05-29 |
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one Related Literature
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Introduction to 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one (CAS No. 960079-47-4)
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one, identified by its Chemical Abstracts Service (CAS) number 960079-47-4, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. The compound belongs to the spirocyclic class of molecules, characterized by a central spiro carbon that links two distinct rings. In this case, the spiro structure connects a seven-membered oxygen-containing heterocycle with a six-membered nitrogen-containing heterocycle, forming a spiro[3.3]heptanone scaffold. The presence of both phenyl and azaspiro moieties introduces a rich chemical diversity, making it a promising candidate for further exploration in drug discovery.
The molecular framework of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one exhibits potential pharmacophoric features that are highly relevant to modern medicinal chemistry. The spirocyclic core imparts rigidity to the molecule, which can enhance binding affinity and selectivity when interacting with biological targets. Additionally, the combination of nitrogen and oxygen heteroatoms provides multiple sites for hydrogen bonding and electrostatic interactions, crucial for receptor binding. The phenyl group further contributes to hydrophobic interactions and can be modulated for optimal pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex scaffolds with high precision. Studies suggest that 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one may exhibit inhibitory activity against various enzymes and receptors implicated in metabolic disorders, inflammation, and neurodegenerative diseases. The spirocyclic core has been shown to stabilize transition states in enzyme catalysis, making it an attractive motif for developing novel enzyme inhibitors.
In the realm of drug discovery, the synthesis of derivatives of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one has been explored as a strategy to optimize bioactivity and pharmacokinetic profiles. Functional group modifications on the phenyl ring or the nitrogen-containing heterocycle can fine-tune solubility, metabolic stability, and target specificity. For instance, electronic effects induced by substituents on the phenyl group can modulate interactions with aromatic binding pockets in proteins.
The azaspiro scaffold itself has been studied for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. Preclinical data indicate that derivatives of this class may possess neuroprotective properties by modulating neurotransmitter systems involved in cognitive function and inflammation. This aligns with current research trends focusing on developing therapeutics for age-related neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
Furthermore, the structural motif of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one has inspired investigations into its role as a scaffold for antiviral agents. The rigid spirocore can mimic natural product structures known to interfere with viral replication cycles. Early studies have demonstrated that certain derivatives exhibit inhibitory effects against viral proteases and polymerases by occupying critical binding pockets through hydrophobic and hydrogen bonding interactions.
The synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic strategies include spirocyclic ring formation via intramolecular cyclization reactions, followed by functionalization of the phenyl and nitrogen-containing moieties. Advances in transition-metal-catalyzed reactions have facilitated more efficient routes to this compound, reducing reaction times and improving yields.
From a regulatory perspective, compounds like 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one must undergo rigorous safety evaluations before advancing to clinical trials. While not classified as hazardous or controlled substances under current regulations, thorough toxicological assessments are essential to ensure their safety for human use. These studies typically include acute toxicity tests, chronic toxicity studies, and genotoxicity evaluations to establish safe dosage ranges.
The development pipeline for spirocyclic compounds continues to expand with growing interest in their therapeutic potential. Collaborative efforts between academic researchers and pharmaceutical companies are driving innovation in this area by leveraging computational biology tools to identify novel targets and optimize lead compounds rapidly.
In conclusion,2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one (CAS No. 960079-47-4) represents a structurally intriguing molecule with broad applications in medicinal chemistry and drug discovery programs targeting neurological disorders, metabolic diseases,and viral infections among others Its unique spirocyclic framework combined with functionalizable moieties positions it as an attractive scaffold for further development into next-generation therapeutics As research progresses,this compound is poised to contribute significantly toward addressing unmet medical needs through innovative chemical design
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